N'-(2-cyanophenyl)-N-[(furan-2-yl)methyl]ethanediamide
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Overview
Description
N’-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide is an organic compound that features both a cyano group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide typically involves the reaction of 2-cyanobenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high purity and yield, which are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N’-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide can undergo oxidation reactions, often leading to the formation of furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-aminophenyl derivatives.
Substitution: Various substituted furan or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
N’-(2-cyanophenyl)-N-(pyridin-2-ylmethyl)oxamide: Similar structure but with a pyridine ring instead of a furan ring.
N’-(2-cyanophenyl)-N-(thiophen-2-ylmethyl)oxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N’-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide is unique due to the presence of both a cyano group and a furan ring, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c15-8-10-4-1-2-6-12(10)17-14(19)13(18)16-9-11-5-3-7-20-11/h1-7H,9H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYGYVCBMCMYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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